molecular formula C26H33F3O6 B125161 15-酮曲伏前列素 CAS No. 404830-45-1

15-酮曲伏前列素

货号 B125161
CAS 编号: 404830-45-1
分子量: 498.5 g/mol
InChI 键: KSDDYCRRTVADFZ-OHDKTVHDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

15-Keto Travoprost is an impurity of the selective FP prostaglandin receptor agonist Travoprost . It has been found to be a selective FP prostaglandin receptor agonist and could be used against glaucoma . It also shows a stimulatory effect on the growth and thickening of the eyelashes .


Synthesis Analysis

The synthesis of Travoprost, from which 15-Keto Travoprost is a metabolite, involves a process where the compound of formula (II) is stereoselectively reduced. The lactone group of the resulting compound of formula (III) is reduced, the p-phenyl-benzoyl protecting group of the thus obtained compound of formula (IV) is removed, and the resulting triol of formula (V) is transformed by Wittig reaction into the acid of formula (VI), which is then esterified .


Molecular Structure Analysis

The molecular formula of 15-Keto Travoprost is C26H33F3O6 . The average mass is 498.532 Da and the monoisotopic mass is 498.222931 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Travoprost include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones. Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .


Physical And Chemical Properties Analysis

15-Keto Travoprost is a clear yellow to thick brown oil . More detailed physical and chemical properties are not available in the search results.

科学研究应用

眼压管理

15-酮曲伏前列素,曲伏前列素的代谢物,已显示出在正常张力性青光眼 (NTG) 患者中降低眼压 (IOP) 的有效性。一项研究表明,用 15-酮氟前列醇治疗的眼睛 IOP 明显降低,除了一个病例中出现轻度充血外,没有其他主要副作用。这表明其作为 NTG 患者一日一次治疗的候选者的潜力 (Caruso 等,2019)

眼表健康

研究表明,改用 SofZia 防腐曲伏前列素可以改善使用苯扎氯铵 (BAC) 防腐拉坦前列素的患者中观察到的表浅点状角膜病变 (SPK)。该研究表明,曲伏前列素的 SPK 评分显着下降,这表明对眼表健康的有利影响可能是由于减少了对 BAC 的暴露 (Yamazaki 等,2010)

改进的给药系统

曲伏前列素纳米乳液已被探索作为一种新型载体,以提高曲伏前列素的生物利用度,因为它不溶于水且具有油性。纳米乳液在加速条件下表现出受控释放和稳定性,显示出作为青光眼治疗的给药系统的希望 (Ismail 等,2020)

眼表毒性

一项评估 sofZia 防腐曲伏前列素与苯扎氯铵防腐曲伏前列素或拉坦前列素的眼表毒性的研究表明,sofZia 曲伏前列素产生的角膜改变明显减少,结膜炎症也较轻。这一发现表明,对于接受非 BAK 防腐药物(如 sofZia 曲伏前列素)治疗慢性青光眼的患者,其眼表安全性更高 (Liang 等,2012)

安全和危害

Travoprost can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The travoprost metabolite 15-Keto Fluprostenol was effective in decreasing intraocular pressure (IOP) and maintained IOP reduction along 5 days of treatment. It can be developed as a good candidate for once-a-day NTG patients’ treatment .

属性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDDYCRRTVADFZ-OHDKTVHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Keto Travoprost

CAS RN

404830-45-1
Record name 15-Keto travoprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-KETO TRAVOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Keto Travoprost
Reactant of Route 2
15-Keto Travoprost
Reactant of Route 3
15-Keto Travoprost
Reactant of Route 4
Reactant of Route 4
15-Keto Travoprost
Reactant of Route 5
Reactant of Route 5
15-Keto Travoprost
Reactant of Route 6
15-Keto Travoprost

Citations

For This Compound
2
Citations
K Asendrych-Wicik, J Zarczuk, K Walaszek… - European Journal of …, 2023 - Elsevier
The ocular delivery route presents a number of challenges in terms of drug administration and bioavailability. The low bioavailability following topical ophthalmic administration shows …
Number of citations: 2 www.sciencedirect.com
王欣然, 尹伟成, 王海燕, 路勇 - Journal of Instrumental Analysis, 2023 - new.fxcsxb.com
… prostaglandin F2α compounds,ie bimatoprost,travoprost,tafluprost,tafluprost ethyl amide,latanoprost,bimatoprost acid methyl ester,cloprostenol isopropyl ester,15-keto travoprost…
Number of citations: 2 new.fxcsxb.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。